Bimiralisib - 1225037-39-7

Bimiralisib

Catalog Number: EVT-253548
CAS Number: 1225037-39-7
Molecular Formula: C17H20F3N7O2
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimiralisib, also known as PQR309, is a potent, brain-penetrant, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. [] Classified as a dual PI3K/mTOR inhibitor, Bimiralisib exhibits balanced activity against both PI3K and mTOR, signifying its ability to target both pathways with comparable efficacy. [] It is currently under investigation for its potential in oncology, particularly in treating advanced solid tumors and refractory lymphoma. []

Source and Classification

Bimiralisib is classified as a dual inhibitor of the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. These pathways are crucial for cell growth, proliferation, and survival, making them significant targets in cancer therapy. The compound has been synthesized and evaluated in preclinical studies, demonstrating its potential against lymphoma and solid tumors .

Synthesis Analysis

Bimiralisib is synthesized through a series of chemical reactions that involve the formation of specific molecular structures conducive to its activity as an inhibitor. The synthesis typically includes:

  1. Key Intermediates: The synthesis starts with the preparation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions.
  2. Final Product Formation: The final stages involve the coupling of these intermediates with various substituents to create the active compound.

Technical details regarding the synthesis often include specific conditions such as temperature, solvents used (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) which facilitate the reactions .

Molecular Structure Analysis

The molecular structure of Bimiralisib reveals a complex arrangement that facilitates its interaction with target enzymes.

  • Structure: Bimiralisib contains a morpholine ring and a pyrimidine core, which are critical for its binding affinity to the active sites of phosphatidylinositol 3-kinase and mammalian target of rapamycin.
  • Data: The compound's molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 382.42 g/mol. Its structural features allow for effective interactions with target proteins, enhancing its inhibitory potency .
Chemical Reactions Analysis

Bimiralisib undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution: This reaction type is common in the formation of intermediates where nucleophiles attack electrophilic centers.
  2. Coupling Reactions: Essential for forming the final product, these reactions involve linking together different molecular fragments to achieve the desired structure.

These reactions are carefully controlled to ensure high yield and purity of Bimiralisib, typically exceeding 95% purity as confirmed by high-performance liquid chromatography methods .

Mechanism of Action

The mechanism by which Bimiralisib exerts its effects involves:

  1. Inhibition of Phosphatidylinositol 3-Kinase: By binding to this enzyme, Bimiralisib disrupts the signaling cascade that promotes cell survival and proliferation.
  2. Inhibition of Mammalian Target of Rapamycin: This further impedes downstream signaling pathways involved in cell growth and metabolism.

The combined inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells . Data from clinical trials indicate that patients treated with Bimiralisib exhibit varying degrees of response, highlighting its potential effectiveness in managing relapsed or refractory lymphomas.

Physical and Chemical Properties Analysis

Bimiralisib possesses several notable physical and chemical properties:

  • Physical Properties: It is a solid at room temperature with moderate solubility in organic solvents.
  • Chemical Properties: The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.

Relevant analyses include assessments of lipophilicity (log P), solubility profiles, and stability under various pH conditions which are crucial for its formulation as an oral medication .

Applications

Bimiralisib has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for its use in treating hematological malignancies such as lymphoma.
  • Combination Therapies: Research indicates that Bimiralisib may be effective when used alongside other inhibitors targeting similar pathways, enhancing therapeutic outcomes.

Clinical trials have shown promising results regarding its safety profile and efficacy, making it a candidate for further development in oncology .

Molecular Pharmacology of Bimiralisib

Mechanisms of Dual PI3K/mTOR Inhibition

Bimiralisib (PQR309) is an ATP-competitive inhibitor that simultaneously targets all class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and mammalian target of rapamycin (mTOR) complexes 1/2. This dual action disrupts the PI3K/Akt/mTOR signaling cascade—a central regulator of cell proliferation, survival, and metabolism frequently hyperactivated in cancers [4] [8]. Mechanistically, bimiralisib binds to the ATP-binding cleft of PI3K catalytic subunits, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). Consequently, PIP₃-mediated membrane recruitment and activation of PDK1/Akt are abolished [1] [4].

Simultaneously, bimiralisib inhibits mTOR kinase activity within both mTORC1 and mTORC2 complexes. This blocks downstream effectors: S6K1/S6RP in mTORC1 and Akt Ser473 phosphorylation in mTORC2 [7] [8]. Dual targeting is critical to circumvent compensatory feedback loops; isolated PI3K inhibition relieves mTORC1-mediated suppression of IRS1, reactivating PI3K signaling. Similarly, mTORC1-selective inhibitors promote Akt activation via mTORC2 [4] [8]. Bimiralisib’s balanced inhibition (IC₅₀: 33–708 nM for PI3K isoforms; 89 nM for mTOR) ensures sustained pathway suppression, as demonstrated by near-complete ablation of pAktSer473 at 0.05–0.20 μM in cellular assays [4] [7].

Table 1: Bimiralisib Inhibition Constants Against PI3K Isoforms and mTOR

TargetIC₅₀ (nM)Mutant Variants (IC₅₀, nM)
PI3Kα33H1047R: 36; E542K: 63; E545K: 136
PI3Kδ451Not determined
PI3Kβ661Not determined
PI3Kγ708Not determined
mTOR89Not determined

Data derived from kinase activity assays [4] [7].

Structural Determinants of Target Specificity

Bimiralisib’s molecular architecture underpins its unique target profile. The compound features a 4,6-dimorpholino-1,3,5-triazine core linked to a 4-(trifluoromethyl)pyridin-2-amine moiety (chemical formula: C₁₇H₂₀F₃N₇O₂; molecular weight: 411.39 g/mol) [1] [4]. Key structural elements conferring dual PI3K/mTOR inhibition include:

  • Morpholine Rings: The dimorpholino groups form hydrogen bonds with conserved valine residues in the ATP-binding pockets of PI3K (Val851 in PI3Kα; Val882 in PI3Kγ) and mTOR (Val2240). This mimics interactions observed with other morpholine-containing PI3K inhibitors (e.g., ZSTK474) [4] [7].
  • Pyridinylamine Group: The primary amine engages in critical hydrogen bonding with catalytic residues Asp841 (PI3Kγ) and Asp2195 (mTOR), stabilizing the inhibitory complex [4].
  • Trifluoromethyl Group: Enhances membrane permeability and modulates electron distribution, improving bioavailability and blood-brain barrier penetration [4] [7].

Structural analyses confirm bimiralisib occupies the affinity pocket adjacent to the ATP-binding site in PI3Kγ, with minimal off-target interference. Unlike structurally related pan-PI3K inhibitors (e.g., buparlisib/BKM120), bimiralisib lacks tubulin-binding activity due to its optimized aryl substituent, reducing neurotoxicity risks [4] [7].

Kinase Inhibition Profiles and Selectivity Analysis

Bimiralisib demonstrates high selectivity for class I PI3K isoforms and mTOR over unrelated kinases. Comprehensive kinase profiling revealed minimal off-target activity at therapeutic concentrations:

Table 2: Selectivity Profile of Bimiralisib Across Kinase Families

Kinase/EnzymeIC₅₀ or Kₐ (nM)Selectivity Ratio* vs. PI3Kα
PI3Kα331.0
mTOR892.7
Vps348,486257
DNA-PK8,567260
PI4Kβ>40,000>1,212
PI3KC2β82025
Protein Kinase A>10,000>303
SRC>10,000>303

Selectivity ratio = IC₅₀ (off-target) / IC₅₀ (PI3Kα). Data from biochemical Kᵢ assays [4] [7].

Key selectivity features:

  • Pan-Class I PI3K Inhibition: Bimiralisib non-selectively targets all class I isoforms (α/β/γ/δ), though with 10–20-fold lower potency against PI3Kβ/γ than PI3Kα [4] [7]. This contrasts isoform-selective agents like idelalisib (PI3Kδ-specific).
  • mTORC1/2 Balanced Inhibition: Its mTOR kinase inhibition (IC₅₀: 89 nM) is comparable to PI3Kα blockade, distinguishing it from rapalogs which only inhibit mTORC1 allosterically [7] [8].
  • Resistance to Common Mutations: Retains potency against oncogenic PI3Kα mutants (H1047R, E542K, E545K) with <5-fold IC₅₀ shifts versus wild-type, critical for targeting mutation-driven tumors [4] [7].
  • Minimal Off-target Interactions: No significant inhibition (>10,000 nM IC₅₀) of 98% of 140 kinases tested, including receptor tyrosine kinases (EGFR, VEGFR), serine/threonine kinases (PKA, PKC), and lipid kinases (PI4Kβ) [4] [7].

The compound’s brain penetrance further broadens its applicability. Preclinical studies show brain-to-plasma ratios approaching 1.0 in rodents, attributed to optimal physicochemical properties (cLogP: 2.72; polar surface area: 102.52 Ų) [4] [7].

Properties

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C17H20F3N7O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.